![molecular formula C9H9N3O4 B14389984 Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester CAS No. 88693-12-3](/img/structure/B14389984.png)
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester is a complex organic compound with a unique structure It contains a hydrazinecarboxylic acid moiety linked to a 2-nitrophenyl group through a methylene bridge, and it is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acidic or basic hydrolysis conditions are employed to convert the ester to a carboxylic acid.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to changes in cellular pathways and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler analog without the nitrophenyl group.
Hydrazinecarboxylic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88693-12-3 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
methyl N-[(2-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13) |
Clave InChI |
ADSKYUWIROATHE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


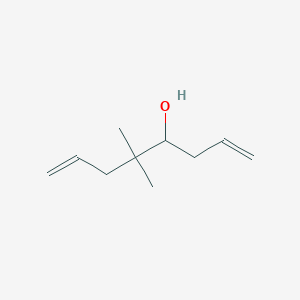
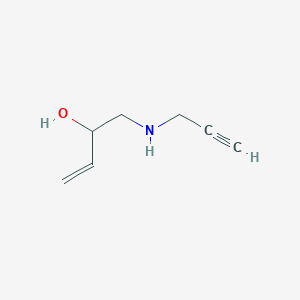

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
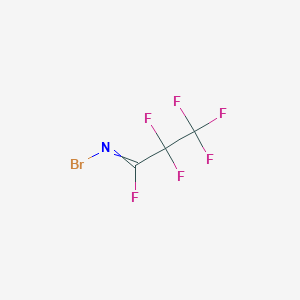
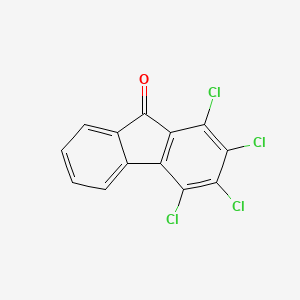
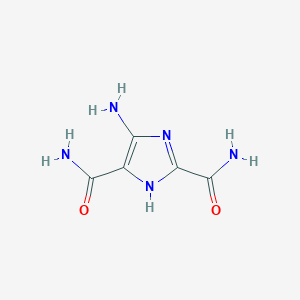
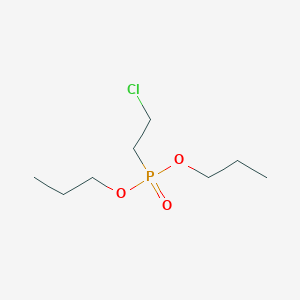
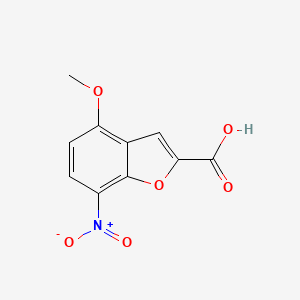
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
